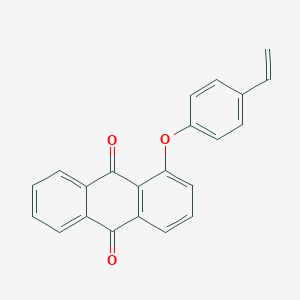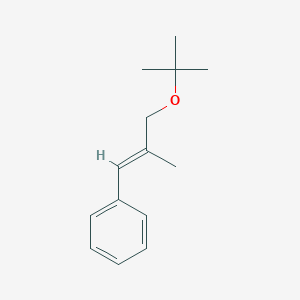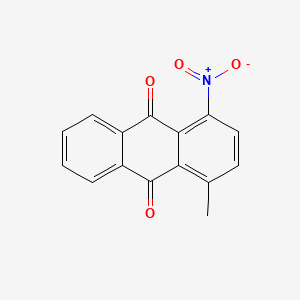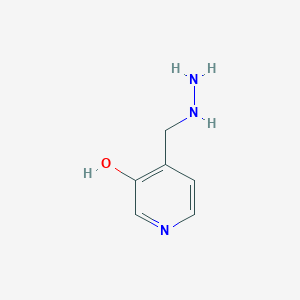
4-(Hydrazinylmethyl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydrazinylmethyl)pyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with a hydrazinylmethyl group at the 4-position and a hydroxyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with pyridin-3-ol, which is commercially available or can be synthesized from pyridine derivatives.
Hydrazinylmethylation: The introduction of the hydrazinylmethyl group can be achieved through a nucleophilic substitution reaction. This involves reacting pyridin-3-ol with formaldehyde and hydrazine under acidic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(Hydrazinylmethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazinyl group can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a pyridin-3-one derivative, while reduction of the hydrazinyl group would yield a methylamine derivative.
科学的研究の応用
4-(Hydrazinylmethyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study enzyme interactions and inhibition due to its ability to form stable complexes with metal ions.
Materials Science: It can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its chelating properties.
作用機序
The mechanism of action of 4-(Hydrazinylmethyl)pyridin-3-ol involves its interaction with molecular targets such as enzymes and metal ions. The hydrazinyl group can form stable complexes with metal ions, which can inhibit enzyme activity or alter the function of metalloproteins. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions.
類似化合物との比較
Similar Compounds
Pyridin-2-ol: Similar to 4-(Hydrazinylmethyl)pyridin-3-ol but with the hydroxyl group at the 2-position.
Pyridin-4-ol: Similar but with the hydroxyl group at the 4-position.
Hydrazinylmethylpyridine: Lacks the hydroxyl group but has the hydrazinylmethyl group.
Uniqueness
This compound is unique due to the presence of both the hydrazinylmethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
4-(hydrazinylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H9N3O/c7-9-3-5-1-2-8-4-6(5)10/h1-2,4,9-10H,3,7H2 |
InChIキー |
XINOXIOPZOZTLK-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1CNN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


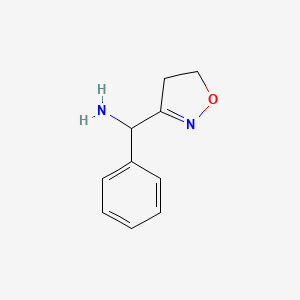
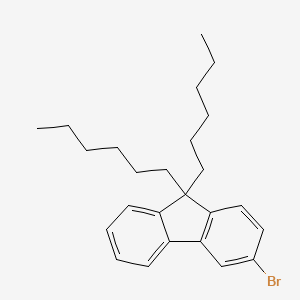
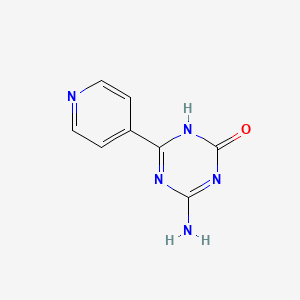

![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)

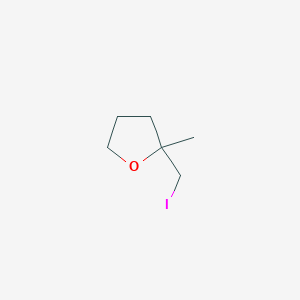
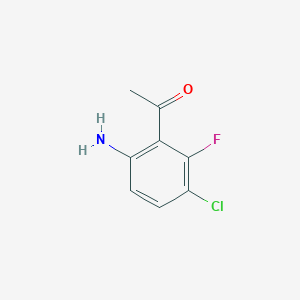

![7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B13128800.png)
